molecular formula C11H9Cl B11910210 2-Chloro-3-methylnaphthalene CAS No. 62956-38-1

2-Chloro-3-methylnaphthalene

Cat. No.: B11910210
CAS No.: 62956-38-1
M. Wt: 176.64 g/mol
InChI Key: YZMYXWNTNLVDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylnaphthalene can be synthesized through several methods. One common approach involves the chlorination of 3-methylnaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to 2-chloro-3-methyltetralin.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: 2-Chloro-3-methyltetralin.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronaphthalene: Lacks the methyl group at the third position.

    3-Methylnaphthalene: Lacks the chlorine atom at the second position.

    2-Bromo-3-methylnaphthalene: Similar structure but with a bromine atom instead of chlorine.

Biological Activity

2-Chloro-3-methylnaphthalene is a chlorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activities associated with this compound, including its anticancer properties, effects on cellular mechanisms, and environmental implications.

This compound is part of the naphthalene family, characterized by a fused bicyclic structure. The presence of chlorine and a methyl group alters its reactivity and biological interactions compared to its non-chlorinated counterparts.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of various naphthalene derivatives, including this compound. For instance, research indicates that naphthalene derivatives can act as potent inhibitors of cancer cell proliferation. Specifically, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Case Study : A study focusing on naphthalene derivatives showed that certain compounds could significantly inhibit the growth of MDA-MB-231 breast cancer cells by inducing apoptosis at concentrations as low as 5 µM. These findings suggest that this compound may exhibit similar properties due to its structural characteristics .

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

  • Mitochondrial Dysfunction : Compounds related to naphthalene have been shown to disrupt mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) generation, which can trigger apoptosis .
  • Cell Cycle Regulation : Similar compounds have been found to induce G2/M phase arrest in cancer cells, suggesting that this compound may interfere with normal cell cycle progression .
  • Protein Interaction : Naphthalene derivatives often interact with key proteins involved in cell signaling and apoptosis, such as Bcl-2 and caspases, enhancing apoptotic pathways .

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound raise concerns regarding its ecological effects. It is crucial to monitor such compounds due to their potential toxicity to aquatic life and humans.

  • Bioaccumulation Studies : Research indicates that chlorinated aromatic compounds can accumulate in the fatty tissues of organisms, leading to long-term ecological impacts . The monitoring of such substances is essential for assessing risks associated with contamination in soil and water systems.

Data Summary

Biological ActivityMechanismReference
Anticancer ActivityInduces apoptosis in cancer cells
Mitochondrial DysfunctionDecreases ATP production
Cell Cycle ArrestInduces G2/M phase arrest
Bioaccumulation PotentialAccumulates in living tissues

Properties

CAS No.

62956-38-1

Molecular Formula

C11H9Cl

Molecular Weight

176.64 g/mol

IUPAC Name

2-chloro-3-methylnaphthalene

InChI

InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3

InChI Key

YZMYXWNTNLVDIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.